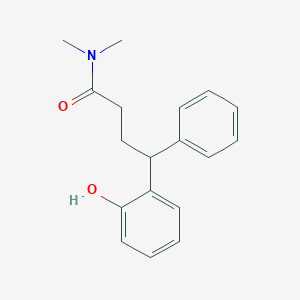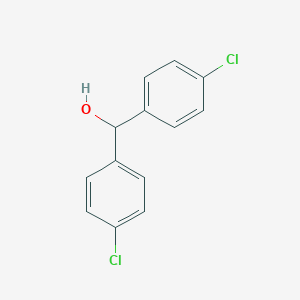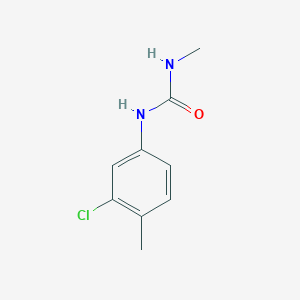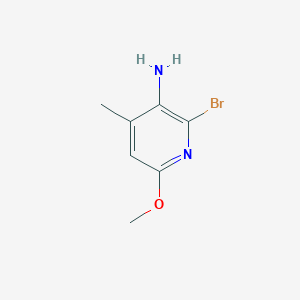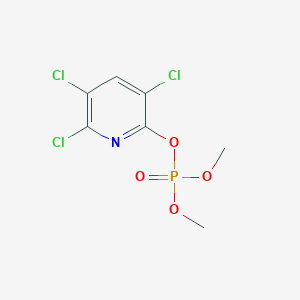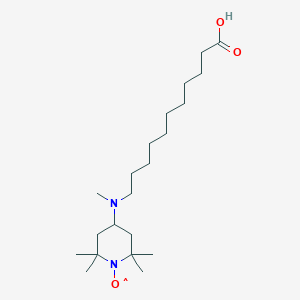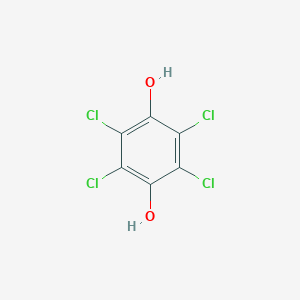
Tetrachlorohydrochinon
Übersicht
Beschreibung
Tetrachlorohydrochinon ist eine chlorierte Hydrochinonverbindung mit der Summenformel C6H2Cl4O2. Es ist ein Hauptmetabolit des organochlorierten Biozids Pentachlorphenol. Diese Verbindung ist bekannt für ihre zytotoxischen Eigenschaften und ihre Fähigkeit, oxidativen Stress in biologischen Systemen zu induzieren .
Wissenschaftliche Forschungsanwendungen
Tetrachlorohydrochinon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als analytischer Standard und bei der Synthese anderer chlorierter Verbindungen verwendet.
Medizin: Forschungen haben gezeigt, dass this compound die Biofilmbildung durch Candida albicans hemmen kann, was es zu einem möglichen Kandidaten für antimykotische Behandlungen macht
Industrie: Es wird bei der Herstellung von Farbstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Erzeugung reaktiver Sauerstoffspezies (ROS) aus. Diese ROS können oxidativen Schaden an zellulären Bestandteilen verursachen, einschließlich DNA, Proteinen und Lipiden. Die Verbindung hat sich gezeigt, dass sie die Bildung von apurinischen/apyrimidinischen Stellen und 8-Hydroxy-2'-Desoxyguanosin in DNA induziert, die Marker für oxidativen Stress sind . Zusätzlich kann this compound in Gegenwart von Wasserstoffperoxid über eine metallunabhängige organische Fenton-Reaktion Hydroxylradikale produzieren .
Wirkmechanismus
Target of Action
Tetrachlorohydroquinone (TCHQ) is a metabolite of pentachlorophenol (PCP), a widely used biocide and wood preservative . The primary targets of TCHQ are DNA molecules and oxidative stress pathways in cells .
Mode of Action
TCHQ interacts with its targets by inducing reactive oxidant stress (ROS), which leads to DNA lesions . This interaction results in significant changes in the cell, including genotoxicity and potential carcinogenic effects .
Biochemical Pathways
TCHQ affects the oxidative stress pathways in cells. It is produced from H2O2 and tetrachloro-1,4-benzoquinone (TCBQ) through a metal-independent mechanism . TCHQ also induces the production of hydroxyl radicals, which can cause damage to various cellular components, including DNA . In addition, TCHQ has been found to inhibit the formation of hyphae in Candida albicans, a common fungal pathogen .
Pharmacokinetics
It is known that tchq is primarily excreted in urine as conjugates . A portion of the dose is recovered in urine as TCHQ and its conjugates . For both PCP and TCHQ, sulfates account for 90% or more of the total conjugates .
Result of Action
The action of TCHQ results in DNA lesions and the induction of oxidative stress in cells . This can lead to various cellular effects, including genotoxicity and potential carcinogenic effects . In addition, TCHQ has been found to inhibit the formation of biofilms by Candida albicans, a common fungal pathogen .
Action Environment
The action of TCHQ can be influenced by various environmental factors. It is known that TCHQ can induce oxidative stress and DNA damage in various environmental conditions .
Biochemische Analyse
Biochemical Properties
Tetrachlorohydroquinone interacts with various biomolecules in biochemical reactions. It has been identified as the main cause of pentachlorophenol-induced genotoxicity due to reactive oxidant stress (ROS) . The ROS production by TCHQ is associated with its interaction with enzymes and proteins, leading to cellular damage .
Cellular Effects
Tetrachlorohydroquinone has significant effects on various types of cells and cellular processes. It induces massive ROS and prolonged ROS-triggered ERK activation in splenocytes . This leads to necrotic cell death of the splenocytes . TCHQ also increases the production of ROS, inhibits apoptosis, and induces loss of the mitochondrial membrane potential and necrosis in splenocytes .
Molecular Mechanism
The molecular mechanism of TCHQ involves its interaction with biomolecules at the molecular level. It exerts its effects through the induction of ROS and the activation of ERK . Inhibition of ROS production partially restores the mitochondrial membrane potential, inhibits ERK activity, elevates caspase-3 activity and PARP cleavage, and eventually switches the TCHQ-induced necrosis to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCHQ change over time. A high dose of TCHQ leads to necrotic cell death of the splenocytes through induction of massive and sudden ROS and prolonged ROS-triggered ERK activation
Dosage Effects in Animal Models
The effects of TCHQ vary with different dosages in animal models. High doses of TCHQ have been shown to lead to necrotic cell death in splenocytes
Metabolic Pathways
Tetrachlorohydroquinone is involved in metabolic pathways related to the metabolism of pentachlorophenol . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Tetrachlorohydrochinon kann durch Chlorierung von Hydrochinon synthetisiert werden. Der Prozess beinhaltet die Chlorierung eines Mols Hydrochinon mit 4 bis 8 Mol Chlorgas in Salzsäure bei Temperaturen im Bereich von 10 °C bis zum Siedepunkt der Reaktionsmischung. Das entstehende this compound wird dann durch Leiten einer Mischung aus gasförmigem Chlor und Luft oder Sauerstoff durch die Reaktionsmischung bei Temperaturen zwischen 80 °C und dem Siedepunkt oxidiert .
Analyse Chemischer Reaktionen
Tetrachlorohydrochinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Tetrachlorobenzochinon oxidiert werden.
Reduktion: Es kann zurück zu Hydrochinonderivaten reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorgas zur Chlorierung und Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Tetrachlorobenzochinon und andere chlorierte Hydrochinonderivate .
Vergleich Mit ähnlichen Verbindungen
Tetrachlorohydrochinon ähnelt anderen chlorierten Hydrochinonen wie Trichlorohydrochinon und Pentachlorohydrochinon. Es ist einzigartig in seinem hohen Chlorierungsgrad und seinen starken zytotoxischen Wirkungen. Ähnliche Verbindungen umfassen:
Trichlorohydrochinon: Weniger chloriert und weniger zytotoxisch im Vergleich zu this compound.
Pentachlorohydrochinon: Mehr chloriert, aber ähnliche zytotoxische Eigenschaften
This compound zeichnet sich durch seine spezifischen Anwendungen bei der Hemmung der Biofilmbildung und seine erheblichen oxidativen Stress-induzierenden Fähigkeiten aus.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSPPMGXZPHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058958 | |
| Record name | 2,3,5,6-Tetrachlorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-87-6 | |
| Record name | Tetrachloro-p-hydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachlorohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachlorohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,3,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetrachlorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


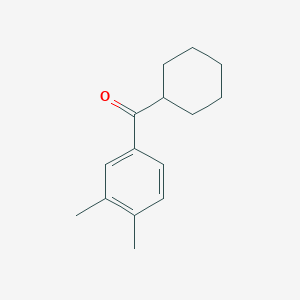
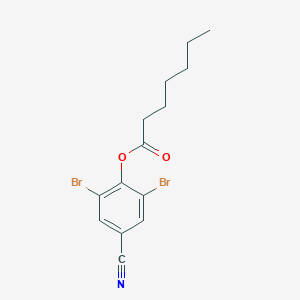
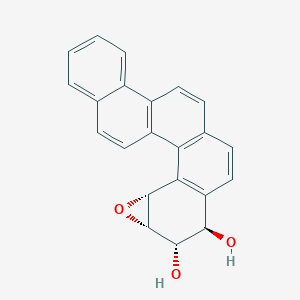
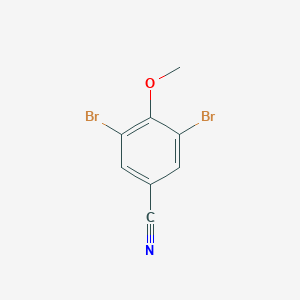
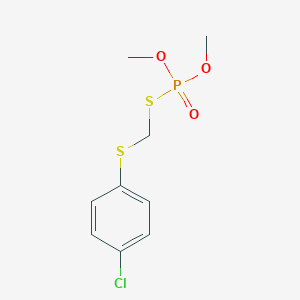
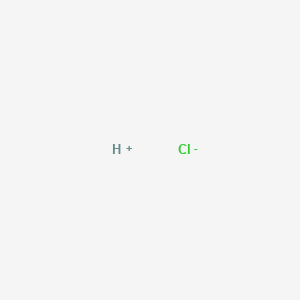
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
